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Compound of Interest

2-(2-Oxopiperidin-1-yl)propanoic
Compound Name: d
aci

Cat. No.: B3383166

An In-Depth Technical Guide to 2-(2-Oxopiperidin-1-yl)propanoic Acid: Properties,
Synthesis, and Analysis

Executive Summary

This technical guide provides a comprehensive overview of 2-(2-Oxopiperidin-1-yl)propanoic
acid, a heterocyclic compound featuring a lactam and a carboxylic acid moiety. While specific
experimental data for this molecule is sparse in publicly available literature, this document
synthesizes information from safety data sheets, chemical supplier databases, and established
chemical principles to offer a detailed profile. The guide covers its physicochemical properties,
predicted reactivity, a plausible synthetic route, and the analytical methods required for its
characterization. This document is intended for researchers, chemists, and drug development
professionals who may use this compound as a building block or intermediate in the synthesis
of more complex molecules, particularly within the pharmaceutical industry.

Introduction and Molecular Structure

2-(2-Oxopiperidin-1-yl)propanoic acid (CAS No. 396129-92-3) is a derivative of both
piperidine and propanoic acid.[1] Its structure is characterized by a propanoic acid group
attached to the nitrogen atom of a 2-piperidone ring (also known as d-valerolactam). This
combination of a stable, six-membered lactam ring and a reactive carboxylic acid functional
group makes it a potentially valuable bifunctional building block in organic synthesis. The
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presence of a chiral center at the alpha-carbon of the propanoic acid moiety implies that this
compound can exist as enantiomers, a critical consideration in drug design and development.

Its molecular formula is CsH13NOs, with a molecular weight of 171.19 g/mol .[2][3] The structure
suggests potential for hydrogen bonding via the carboxylic acid group and the lactam's N-H
tautomer, which would influence its physical properties.

2-(2-Oxopiperidin-1-yl)propanoic acid

Click to download full resolution via product page
Caption: Chemical structure of 2-(2-Oxopiperidin-1-yl)propanoic acid.

Physicochemical Properties

Comprehensive experimental data on the physical properties of this specific compound are not
widely published. The following table summarizes available information and provides expected
properties based on its functional groups and structure.

Table 1: Identifiers and Chemical Formula

Property Value Source(s)

2-(2-oxopiperidin-1-
IUPAC Name . [2]
yl)propanoic acid

CAS Number 396129-92-3 [1]

Molecular Formula CsH13NOs [2][3][4]

| Molecular Weight | 171.19 g/mol |[2][3] |

Table 2: Physical and Chemical Properties
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Property

Physical State

Value Remarks [ Justification

Likely a white to off-white
Not Available[2] solid at STP, typical for
ot Available
carboxylic acids of this

molecular weight.

Melting Point

Expected to be relatively high
for its size due to

Not Available[2] intermolecular hydrogen
bonding from the carboxylic

acid group.

Boiling Point

Likely to decompose upon

heating before boiling at
Not Available[2] atmospheric pressure, a

common trait for similar

carboxylic acids.

Solubility

Expected to have some
solubility in water and good
Not Available[2] solubility in polar organic
solvents like methanol,
ethanol, and DMSO.

pKa

The propanoic acid moiety
suggests it is a weak acid, with
Not Available a pKa likely in the range of 4-5,

similar to propanoic acid itself.

[5](6]

Chemical Stability

Stable under recommended

temperatures and pressures.

[2]

Incompatibilities

Strong oxidizing agents.[2]

| Hazardous Decomposition | Carbon oxides, Nitrogen oxides.[2] | Occurs under combustion. |
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Proposed Synthetic Pathway

While specific literature detailing the synthesis of 2-(2-Oxopiperidin-1-yl)propanoic acid is
not readily available, a logical and efficient two-step pathway can be proposed based on
fundamental organic reactions. The strategy involves the N-alkylation of 2-piperidone followed
by saponification of the resulting ester.

Causality Behind Experimental Choices:

o Step 1 (N-Alkylation): 2-Piperidone's lactam nitrogen is weakly acidic. A strong, non-
nucleophilic base like sodium hydride (NaH) is chosen to deprotonate it quantitatively,
forming a potent nucleophile. An a-halo ester, such as ethyl 2-bromopropanoate, serves as
the electrophile. A polar aprotic solvent like DMF or THF is ideal as it solvates the cation
(Na*) without interfering with the nucleophile, facilitating the Sn2 reaction.

o Step 2 (Saponification): Base-mediated hydrolysis (saponification) is a standard and high-
yielding method for converting esters to carboxylic acids. A base like sodium hydroxide
(NaOH) or lithium hydroxide (LiIOH) is used in a protic solvent mixture (e.g., water/methanol)
to ensure solubility of both the ester and the hydroxide. The reaction is followed by an acidic
workup to protonate the intermediate carboxylate salt, yielding the final product.
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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 2-(2-oxopiperidin-1-yl)propanoate a. To a flame-dried, three-neck
round-bottom flask under an inert atmosphere (N2 or Ar), add dry DMF and sodium hydride
(NaH, 60% dispersion in mineral oil, 1.1 equivalents). b. Cool the suspension to 0 °C in an
ice bath. c. Slowly add a solution of 2-piperidone (1.0 equivalent) in dry DMF. Stir for 30-60
minutes at 0 °C to allow for complete deprotonation, observed by the cessation of Hz gas
evolution. d. Add ethyl 2-bromopropanoate (1.05 equivalents) dropwise to the reaction
mixture at 0 °C. e. Allow the reaction to warm to room temperature and stir for 12-24 hours,
monitoring by TLC or LC-MS for the disappearance of 2-piperidone. f. Upon completion,
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guench the reaction cautiously by slowly adding saturated aqueous NHa4Cl solution. g.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous Na=SOa, filter, and concentrate under reduced pressure. h. Purify
the crude product by flash column chromatography to yield the intermediate ester.

o Step 2: Synthesis of 2-(2-Oxopiperidin-1-yl)propanoic acid a. Dissolve the purified ester
from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v). b. Add sodium hydroxide
(NaOH, 2-3 equivalents) and stir the mixture at room temperature or with gentle heating (40-
50 °C) until the reaction is complete (monitored by TLC or LC-MS). c. Cool the mixture to O
°C and acidify with cold 1M HCI until the pH is ~2-3. d. Extract the product with a suitable
organic solvent (e.g., dichloromethane or ethyl acetate) (3x). e. Combine the organic layers,
wash with brine, dry over anhydrous NazSOa4, filter, and evaporate the solvent to yield the
final product. Further purification can be achieved by recrystallization if necessary.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following section details the expected spectroscopic
signatures for verifying the identity and purity of the synthesized compound.
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Caption: Standard workflow for analytical characterization.
e 1H NMR Spectroscopy (Predicted):
o -COOH Proton: A broad singlet, typically downfield (>10 ppm).

o CH-N Proton: A quartet coupled to the adjacent methyl group protons. Its position would
be significantly downfield due to the deshielding effects of the adjacent nitrogen and
carboxylic acid carbonyl.

o Piperidone Protons: A series of complex multiplets for the CHz groups of the lactam ring,
likely between ~1.7 and 3.5 ppm. The protons adjacent to the nitrogen and the carbonyl
will be the most downfield.

o -CHs Protons: A doublet, coupled to the single CH proton, appearing further upfield.
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e 13C NMR Spectroscopy (Predicted):

o

Carbonyl Carbons: Two distinct signals in the downfield region (~170-180 ppm), one for
the carboxylic acid and one for the lactam amide.

o

CH-N Carbon: A signal for the chiral carbon.

[¢]

Piperidone Carbons: Four signals for the CHz2 groups of the ring.

[¢]

-CHs Carbon: A single upfield signal for the methyl group.

« Infrared (IR) Spectroscopy (Predicted):

o

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm—1.

[¢]

C-H Stretch (Aliphatic): Absorptions just below 3000 cm™1,

[¢]

C=0 Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm™1,

[e]

C=0 Stretch (Lactam): A strong, sharp peak around 1640-1680 cm™1, typically at a lower
wavenumber than the acid carbonyl.

e Mass Spectrometry (MS):

o Molecular lon (M*): A peak corresponding to the molecular weight (m/z = 171.19). High-
resolution mass spectrometry (HRMS) would confirm the elemental composition
CsH13NOs.

o Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxyl
group (-COOH, m/z 45) and cleavage of the piperidone ring.

Safety, Handling, and Storage

This compound is classified as an irritant and should be handled with appropriate care.[2] It is
intended for research and development use only.[2][3]

Table 3: GHS Hazard Information
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Classification Hazard Code Description

Skin Irritation H315 Causes skin irritation.[2]

Causes serious eye irritation.

Eye Irritation H319
[2]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2] |

e Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety
goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly
after handling.[2]

o Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area. Keep
away from incompatible substances such as strong oxidizing agents.[2]

» First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15
minutes. If inhaled, move to fresh air. If irritation persists, seek medical attention.[2]

Applications and Future Outlook

The primary application of 2-(2-Oxopiperidin-1-yl)propanoic acid is as a chemical
intermediate in a research and development setting. Its structure is reminiscent of moieties
found in various biologically active compounds. For instance, the 1-(phenyl)piperidin-2-one
core is a key feature in Factor Xa inhibitors like Apixaban.[7] The 2-aryl propanoic acid scaffold
is famous in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and
Naproxen.[3][9]

Therefore, this compound represents a valuable, non-commercialized building block for:

¢ Medicinal Chemistry: Synthesizing novel analogues of existing drugs or exploring new
chemical space for drug discovery.

o Scaffold Development: Using the lactam ring as a rigid scaffold to orient other functional
groups in specific three-dimensional arrangements.
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o Fragment-Based Drug Design: Employing it as a fragment for screening against biological
targets.

Future research could focus on developing stereoselective syntheses to access
enantiomerically pure forms of the acid, which is essential for its application in developing chiral
pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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